molecular formula C4H8NaO5 B1231517 Sodium succinate hexahydrate CAS No. 6106-21-4

Sodium succinate hexahydrate

Cat. No.: B1231517
CAS No.: 6106-21-4
M. Wt: 159.09 g/mol
InChI Key: RTYAMTMRHIFXMO-UHFFFAOYSA-N
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Description

Sodium succinate (anhydrous) is a sodium salt that is the disodium salt of succinic acid. The hexahydrate form is used as an ingredient of topical preparations for the treatment of cataract. It contains a succinate(2-).
See also: Succinic Acid (has active moiety).

Mechanism of Action

Target of Action

Sodium succinate hexahydrate primarily targets the Tricarboxylic Acid (TCA) or Krebs cycle within cells . The TCA cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism, and it is responsible for energy production within cells.

Mode of Action

This compound is hypothesized to act as an ionophore , facilitating the transport of ions across cell membranes . This ion transport influences cellular metabolism, particularly the TCA cycle, by providing succinate, a key intermediate in the cycle .

Biochemical Pathways

The compound plays a significant role in the TCA cycle, serving as both an energy source and a buffer in cell culture and cell biology research . As an intermediate in the TCA cycle, succinate is involved in the production of ATP, the primary energy currency of cells .

Pharmacokinetics

Its solubility in water (100 mg/ml, clear, colorless ) suggests that it is readily absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the facilitation of energy production within cells. By providing succinate to the TCA cycle and acting as an ionophore, it influences cellular metabolism and contributes to ATP production .

Action Environment

This compound is stable in air and soluble in water . It loses its crystalline water when heated to 120°C, becoming anhydrous . These properties suggest that environmental factors such as temperature and humidity could influence the compound’s action, efficacy, and stability.

Safety and Hazards

Sodium succinate hexahydrate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Sodium succinate hexahydrate plays a crucial role in various biochemical reactions. It acts as an ionophore, facilitating the transport of ions across cell membranes and influencing cellular metabolism . This compound interacts with several enzymes and proteins, including succinate dehydrogenase, which is a key enzyme in the TCA cycle. The interaction with succinate dehydrogenase leads to the conversion of succinate to fumarate, a critical step in the production of ATP .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It serves as both an energy source and a buffer in cell culture and cell biology research . By providing the necessary substrate for ATP production, it supports optimal cellular function. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by acting as an ionophore and facilitating the transport of ions across cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ionophore, which facilitates the transport of ions across cell membranes . This action influences cellular metabolism by providing the necessary substrate for ATP production. This compound interacts with succinate dehydrogenase in the TCA cycle, leading to the conversion of succinate to fumarate . This interaction is essential for the production of ATP and the overall energy metabolism of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions, but its stability can be affected by high temperatures and incompatible materials . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used as a supplement in assay media to measure the specific activity of complex-II .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it supports cellular metabolism and energy production. At high doses, it may cause adverse effects, including toxicity . Studies have shown that there are threshold effects, where the benefits of this compound are observed at lower doses, while higher doses may lead to negative outcomes .

Metabolic Pathways

This compound is involved in the TCA cycle, a central metabolic pathway in cells . It interacts with enzymes such as succinate dehydrogenase, which converts succinate to fumarate. This conversion is a critical step in the production of ATP, which is essential for cellular energy metabolism . This compound also influences metabolic flux and metabolite levels by acting as an ionophore and facilitating the transport of ions across cell membranes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its role as an ionophore . It facilitates the transport of ions across cell membranes, influencing cellular metabolism and energy production. The compound is distributed throughout the cell, particularly in the mitochondria, where it participates in the TCA cycle .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where it plays a role in the TCA cycle . It is involved in the conversion of succinate to fumarate by interacting with succinate dehydrogenase. This localization is essential for its function in cellular energy metabolism and ATP production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium succinate hexahydrate involves the reaction between succinic acid and sodium hydroxide in the presence of water.", "Starting Materials": [ "Succinic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 88.06 g of succinic acid in 500 mL of water in a round-bottom flask.", "Add 40.00 g of sodium hydroxide to the flask and stir until dissolved.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the resulting solution.", "Collect the solid and wash it with cold water.", "Dry the solid in an oven at 100°C for 2-3 hours to obtain Sodium succinate hexahydrate." ] }

CAS No.

6106-21-4

Molecular Formula

C4H8NaO5

Molecular Weight

159.09 g/mol

IUPAC Name

disodium;butanedioate

InChI

InChI=1S/C4H6O4.Na.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2

InChI Key

RTYAMTMRHIFXMO-UHFFFAOYSA-N

SMILES

C(CC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C(CC(=O)O)C(=O)O.O.[Na]

6106-21-4

physical_description

White solid;  [Reference #1]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of sodium succinate hexahydrate?

A1: this compound is an organic salt with the molecular formula 2Na+.C4H4O42−.6H2O [, ]. Its structure consists of chains running parallel to the b axis. These chains are composed of Na–[OH2]2–Na–[C4H4O2]–Na–[OH2]2–Na units, linked together by water molecules acting as mono-bridges []. Notably, the central carbon atoms within the succinate ion exhibit disorder over two distinct positions [].

Q2: Are there any known applications of this compound in material science?

A2: this compound has shown promise as a potential third-order nonlinear optical (NLO) material []. Its optical, thermal, mechanical, and dielectric properties have been investigated in single crystal form, suggesting its potential for applications requiring NLO effects [].

Q3: How is this compound used in pharmaceutical formulations?

A3: this compound is utilized as an excipient in specific pharmaceutical formulations. For instance, it's found in the liposomal amphotericin B formulation, AmBisome, where it contributes to the stability and function of the drug delivery system [].

Q4: Has this compound demonstrated any impact on microbial growth?

A4: Research suggests that this compound can influence the growth and metabolism of certain microorganisms. Studies have shown its use as a selection agent in the development of mutant strains with enhanced enzymatic activity. For instance, exposure to this compound played a role in creating a mutant strain of Penicillum expansum that exhibited increased alkaline lipase production []. Similarly, it was used in the breeding process of a yeast strain, Y-11, leading to enhanced alkaline lipase activity [].

Q5: Are there any known methods for synthesizing ferrous succinate using this compound?

A5: Yes, a process for preparing ferrous succinate utilizes this compound as a starting material. This method involves reacting this compound with iron sulfate heptahydrate in the presence of antioxidants []. This process highlights a practical application of this compound in the synthesis of other chemically important compounds.

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